N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride
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Overview
Description
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is a chemical compound with the molecular formula C3H6ClNO2S and a molecular weight of 155.6 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a sulfinyl group attached to a carbamoyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride typically involves the reaction of dimethylamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in a flow reactor at elevated temperatures (around 275°C) to achieve high yields. Excess phosgene is used to suppress the formation of ureas, ensuring the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using a similar approach, with phosgene and dimethylamine as the primary reactants. The process involves careful control of reaction parameters to maximize yield and purity. Alternative methods include the use of diphosgene or triphosgene in combination with aqueous dimethylamine solutions .
Chemical Reactions Analysis
Types of Reactions: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Oxidation and Reduction Reactions: The sulfinyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for carbamoylation reactions, facilitating the synthesis of various carbamates and ureas.
Biology: Employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride involves the formation of reactive intermediates that facilitate the transfer of the carbamoyl group to nucleophiles. The sulfinyl group plays a crucial role in stabilizing these intermediates, enhancing the efficiency of the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Shares a similar carbamoyl chloride moiety but lacks the sulfinyl group.
Methylcarbamoyl chloride: A simpler analog with only one methyl group attached to the carbamoyl chloride.
Uniqueness: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where enhanced reactivity is required .
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDLTDFOVVRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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